molecular formula C36H43NO6 B597753 SalMeterol Xinafoate Adduct IMpurity CAS No. 1330076-52-2

SalMeterol Xinafoate Adduct IMpurity

Katalognummer: B597753
CAS-Nummer: 1330076-52-2
Molekulargewicht: 585.741
InChI-Schlüssel: RQBBDIIWJKBGAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salmeterol Xinafoate Adduct Impurity (CAS 1330076-52-2) is a structurally related byproduct formed during the synthesis or degradation of salmeterol xinafoate, a long-acting β₂-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) therapies. This impurity arises from adduct formation involving the active pharmaceutical ingredient (API) and reactive intermediates or excipients, necessitating stringent control to ensure drug safety and efficacy .

Analytical methods like high-performance liquid chromatography (HPLC) and thermoanalytical techniques (e.g., modulated-temperature DSC) are employed to detect and quantify this impurity at trace levels (≤0.05%) .

Eigenschaften

IUPAC Name

1-hydroxy-4-[[2-hydroxy-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl]methyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO6/c38-33-18-17-27(22-29(33)23-28-24-32(36(41)42)35(40)31-16-7-6-15-30(28)31)34(39)25-37-19-9-1-2-10-20-43-21-11-8-14-26-12-4-3-5-13-26/h3-7,12-13,15-18,22,24,34,37-40H,1-2,8-11,14,19-21,23,25H2,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBDIIWJKBGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740244
Record name 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330076-52-2
Record name 1-Hydroxy-4-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)phenyl)methyl)-2-naphthalenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330076522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-4-((2-HYDROXY-5-(1-HYDROXY-2-((6-(4-PHENYLBUTOXY)HEXYL)AMINO)ETHYL)PHENYL)METHYL)-2-NAPHTHALENECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLK39DC9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wirkmechanismus

Target of Action

Salmeterol Xinafoate Adduct Impurity primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the smooth muscle cells lining the airways, leading to relaxation and dilation of the bronchial passages.

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salmeterol Xinafoate Adduct Impurity triggers a cascade of biochemical reactions. It stimulates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. Increased levels of cyclic AMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells.

Action Environment

The action, efficacy, and stability of Salmeterol Xinafoate Adduct Impurity can be influenced by various environmental factorsIt’s also important to note that the compound should be protected from light.

Biologische Aktivität

Salmeterol xinafoate is a long-acting beta-2 adrenergic receptor (β2AR) agonist primarily utilized for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound has a notable affinity for the β2AR, with a dissociation constant (Ki) of approximately 1.5 nM, indicating its potency in activating this receptor. The adduct impurity of salmeterol xinafoate, often referred to as Salmeterol Xinafoate Adduct Impurity, has garnered attention due to its implications in drug formulation and potential biological activities.

Salmeterol acts by stimulating β2ARs on airway smooth muscle cells, leading to bronchodilation. The biological activity of the adduct impurity is closely linked to its interaction with these receptors and its effects on downstream signaling pathways:

  • Inhibition of Inflammatory Mediators : Salmeterol significantly inhibits the production of pro-inflammatory cytokines in immune cells such as RAW264.7 and THP-1 cells. This effect is mediated through the downregulation of various signaling pathways, including the mitogen-activated protein kinases (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation .
  • Cell Survival and Apoptosis : Research indicates that salmeterol can prevent cell death in retinal Müller cells under high glucose conditions, suggesting a protective role against oxidative stress. However, when combined with IRS-1 shRNA, salmeterol treatment led to increased cell death, indicating complex interactions that may depend on cellular context .

In Vivo Studies

In vivo studies have demonstrated salmeterol's efficacy in reducing airway hyperresponsiveness (AHR) in allergic mouse models. The administration of salmeterol resulted in a significant decrease in AHR in a dose-dependent manner, highlighting its therapeutic potential in managing asthma and related conditions .

Toxicological Considerations

The Salmeterol Xinafoate Adduct Impurity is also relevant in toxicological studies. It is involved in the quality control processes during drug formulation and has been assessed for its safety profile as part of Abbreviated New Drug Application (ANDA) filings with the FDA . Understanding the impurities associated with salmeterol is critical for ensuring the safety and efficacy of pharmaceutical products.

Data Table: Summary of Biological Activities

Activity Effect Reference
Inhibition of Pro-inflammatory CytokinesDecreases mRNA and protein levels in LPS-activated DCs; inhibits MAPK and NF-κB activation
Cell SurvivalPrevents apoptosis in retinal Müller cells; effects vary with IRS-1 shRNA combination
Airway HyperresponsivenessReduces AHR significantly in allergic mice models
Toxicity StudiesAssessed during ANDA filings; relevance to quality control

Case Study 1: Inflammation Modulation

A study investigated the impact of salmeterol on inflammatory responses in THP-1 cells. Results indicated that salmeterol effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involved inhibition of NF-κB translocation to the nucleus, thereby preventing transcriptional activation of inflammatory genes.

Case Study 2: Airway Response

In an experimental model using ovalbumin (OVA)-sensitized mice, salmeterol administration led to a marked decrease in bronchoconstriction following allergen exposure. This study underscores the clinical relevance of salmeterol as a therapeutic agent for asthma management.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Salmeterol-Related Impurities

Salmeterol xinafoate impurities (e.g., Impurity D, F, G) share structural motifs with the parent compound but differ in functional groups or stereochemistry. For example:

  • Salmeterol Impurity D (CAS 1391052-04-2) : Lacks the xinafoate counterion, affecting solubility and pharmacokinetics.
  • Salmeterol Impurity F (CAS 1391054-40-2) : Contains an altered hydroxylation pattern on the benzene ring, altering receptor binding .

Cross-Compound Comparison with Other β₂-Agonist Impurities

Impurities in other β₂-agonists, such as salbutamol and formoterol , exhibit distinct structural deviations:

  • Salbutamol Glyoxal Impurity (CAS 898542-80-8) : Formed via oxidation of the primary alcohol group, contrasting with the adduct-driven origin of salmeterol xinafoate impurities .

Analytical and Regulatory Comparison

Analytical Techniques

Compound Preferred Method Detection Limit Key Difference
Salmeterol Adduct Modulated-temperature DSC 0.05% w/w Detects polymorphic phase separation
Salbutamol Glyoxal HPLC-UV 0.10% w/w Relies on glyoxal-specific absorbance
Ribavirin Impurities Thermogravimetric analysis (TGA) 0.03% w/w Measures mass loss during decomposition

Regulatory Specifications

Pharmacopeia Impurity Limit (w/w) Key Requirement
USP 40 ≤0.15% 5-min column equilibration for HPLC
EP 10.0 ≤0.10% Resolution ≥1.0 between salmeterol and Impurity B

Data Tables

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Weight Solubility (DMSO) Purity Standard
Salmeterol Xinafoate 94749-08-3 603.75 g/mol ≥50 mg/mL USP 39
Salmeterol Adduct 1330076-52-2 Not reported Not reported Discontinued
Salbutamol Glyoxal 898542-80-8 298.33 g/mol Not reported EP 10.0

Vorbereitungsmethoden

Methanesulfonyl Chloride-Mediated Adduct Formation

A key pathway involves the reaction of salmeterol intermediates with methanesulfonyl chloride, a reagent used to activate hydroxyl groups for nucleophilic substitution. For example, 4-phenylbutyl methanesulfonate (19) forms when 4-phenylbutanol reacts with methanesulfonyl chloride in dichloromethane at 10–15°C. Incomplete removal of this intermediate leads to adduct impurities during subsequent coupling reactions.

Experimental Conditions :

  • Reagents : 4-phenylbutanol (1.0 g), methanesulfonyl chloride (0.68 g), triethylamine (1.13 g).

  • Yield : 1.1 g (85% purity by HPLC).

  • Characterization : 1H^1 \text{H} NMR (CDCl₃) δ 1.32–1.70 ppm (aliphatic protons), 3.01 ppm (s, SO₃CH₃).

Dibromohexane-Induced Alkylation

The use of 1,6-dibromohexane in synthesizing hexyl ether intermediates can generate bromoalkyl adducts. For instance, reacting N-benzyl-6-(4-phenylbutoxy)hexan-1-amine with excess dibromohexane at 45–50°C produces a brominated side product, which persists through downstream steps.

Key Data :

  • Reaction Temperature : 45–50°C.

  • Byproduct Yield : 2.6 g (90% unrefined).

  • LC-MS Profile : m/z 589.3 [M+H]⁺ (vs. salmeterol’s m/z 415.3).

Process-Related Factors Influencing Adduct Impurity Formation

Crystallization Conditions and Solvent Selection

Patent literature highlights the role of high-temperature crystallization in minimizing adduct impurities. For example, isolating salmeterol xinafoate at 60–72°C using methyl ethyl ketone (MEK) and heptane reduces impurity retention by 40% compared to room-temperature methods.

Optimized Crystallization Protocol :

ParameterValue
SolventMEK + 0.5–3% water
AntisolventHeptane (100–130% w/w of MEK)
Temperature60–72°C
Yield91.3%
Mean Particle Size25 μm

This method suppresses adduct formation by ensuring rapid precipitation of the pure API, leaving impurities dissolved in the mother liquor.

Impact of Base Purification

Crude salmeterol base often contains 5–7% adduct impurities due to residual alkylating agents. Recrystallization from cyclopentyl methyl ether (CPME) and heptane at 65°C reduces impurity levels to <0.1%.

Analytical Characterization of the Adduct Impurity

Chromatographic Profiling

Reverse-phase HPLC (RP-HPLC) remains the gold standard for quantifying the adduct impurity. The European Pharmacopoeia method specifies:

  • Column : C18, 250 × 4.6 mm, 5 μm.

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (60:40).

  • Retention Time : 38.0 min (vs. 19.3 min for salmeterol).

Spectroscopic Confirmation

FT-IR Analysis :

  • Sulfonate Adduct : Peaks at 1260 cm⁻¹ (S=O stretch) and 1109 cm⁻¹ (C-O-S linkage).

  • Bromoalkyl Adduct : Absorbance at 560 cm⁻¹ (C-Br stretch).

1H^1 \text{H} NMR Signatures :

  • Methanesulfonate Adduct : δ 3.01 ppm (singlet, SO₃CH₃).

  • Bromohexyl Adduct : δ 3.42 ppm (triplet, -CH₂Br).

Mitigation Strategies and Regulatory Considerations

Process Optimization

  • Controlled Alkylation : Limiting dibromohexane stoichiometry to 1.1 equivalents reduces bromoalkyl adducts by 70%.

  • In Situ Quenching : Adding aqueous HCl immediately after methanesulfonylation prevents sulfonate adduct accumulation .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Salmeterol Xinafoate Adduct Impurity?

Answer: The U.S. Pharmacopeia (USP) monograph for Salmeterol Xinafoate specifies reversed-phase high-performance liquid chromatography (HPLC) as the primary method for impurity analysis. Key parameters include:

  • Column : C18 (15 cm × 4.6 mm, 5 µm)
  • Mobile phase : Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.
  • Detection : UV at 225 nm.
  • System suitability : Resolution ≥1.0 between salmeterol and its related compound BI1S, tailing factor ≤2.5 for salmeterol, and equilibration time of 5 minutes to ensure reproducibility .
    Impurity quantification uses the formula:
    Impurity %=(rUrT)×100\text{Impurity \%} = \left( \frac{rU}{rT} \right) \times 100

where rUrU = peak response of the impurity and rTrT = total peak responses (excluding hydroxynaphthoic acid) .

Basic: What are the acceptance criteria for Salmeterol Xinafoate impurities in pharmacopeial standards?

Answer: The USP requires:

  • Total impurities : Sum of all peaks ≥0.05% (Table 2 of the USP monograph).
  • Individual unspecified impurities : ≤0.10%.
  • Specified impurities (e.g., BI1S): Limits defined in regulatory monographs.
    A 2017 revision adjusted the purity requirement from NLT 1.2 to NLT 1.0 due to feasibility concerns, emphasizing method robustness .

Basic: How can researchers characterize the solubility of Salmeterol Xinafoate Adduct Impurity in different solvent systems?

Answer: Use the Jouyban-Acree model to predict solubility in co-solvent mixtures (e.g., water-dioxane or ethanol-ethyl acetate). This model integrates temperature-dependent parameters and solvent-solvent interactions to optimize dissolution for analytical or formulation studies. Experimental validation via UV spectrophotometry or HPLC is required to confirm predictions .

Advanced: What challenges arise when developing stability-indicating methods for Salmeterol Xinafoate Adduct Impurity?

Answer: Key challenges include:

  • Degradation pathway interference : Acidic/basic conditions may hydrolyze the xinafoate adduct, requiring pH-controlled mobile phases.
  • Polymorphic impurities : Use modulated-temperature differential scanning calorimetry (MTDSC) to detect trace amorphous content, which affects stability .
  • Forced degradation studies : Stress samples (heat, light, oxidation) must be analyzed under ICH Q2(R1) guidelines to validate method specificity .

Advanced: How do impurities impact preclinical studies of Salmeterol Xinafoate in oncology models?

Answer: In murine breast cancer models, impurities can alter pharmacokinetics, leading to variable efficacy outcomes. For example, impurities ≥0.1% reduced the antitumor effect of Salmeterol Xinafoate in MMTV-PyMT mice. Researchers must:

  • Profile impurities : Use HPLC-MS to correlate impurity levels with bioactivity.
  • Include control groups : Compare batches with/without spiked impurities to isolate their effects .

Advanced: What strategies are used for structural elucidation and synthesis of Salmeterol Xinafoate impurity reference standards?

Answer:

  • Impurity synthesis : Follow routes outlined in USP Reference Standards (e.g., Impurity A: (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol).
  • Characterization : Combine NMR, high-resolution MS, and X-ray diffraction for structural confirmation.
  • Quality control : Toronto Research Chemicals’ protocols include synthetic route optimization, purity testing (>95%), and batch-to-batch consistency checks .

Advanced: How can researchers resolve contradictions in impurity profiles generated by HPTLC vs. HPLC methods?

Answer:

  • Method comparison : Validate both techniques per ICH Q2(R1). HPTLC may overestimate polar impurities due to lower resolution.
  • Data reconciliation : Use LC-MS to identify discrepancies (e.g., co-eluting peaks in HPLC).
  • Cross-validation : Analyze 10+ batches to establish correlation coefficients between methods .

Advanced: What regulatory considerations apply to impurity method validation for Salmeterol Xinafoate combination products (e.g., with fluticasone)?

Answer: For co-formulated inhalers (e.g., AIRDUO RESPICLICK):

  • Specificity : Ensure no interference from fluticasone propionate or excipients.
  • FDA draft guidelines : Require demonstration of method robustness across metered-dose and dry-powder inhaler formats .

Advanced: How are polymorphic impurities in Salmeterol Xinafoate detected and quantified?

Answer:

  • Thermal analysis : MTDSC detects polymorphic transitions by measuring heat flow changes.
  • X-ray powder diffraction (XRPD) : Identifies crystalline impurities at levels ≥1%.
  • Limit of detection (LOD) : Raman spectroscopy achieves LOD of 0.5% for polymorphic adducts .

Advanced: What statistical approaches are used to validate impurity quantification methods under ICH guidelines?

Answer:

  • Design of experiments (DoE) : Optimize HPLC parameters (e.g., flow rate, column temperature) using response surface methodology.
  • Accuracy profiles : Calculate 95% confidence intervals for recovery (98–102%).
  • Outlier analysis : Apply Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SalMeterol Xinafoate Adduct IMpurity
Reactant of Route 2
Reactant of Route 2
SalMeterol Xinafoate Adduct IMpurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.